molecular formula C13H13NO2 B1347402 Ethyl 2-methylquinoline-4-carboxylate CAS No. 7120-26-5

Ethyl 2-methylquinoline-4-carboxylate

Cat. No. B1347402
CAS RN: 7120-26-5
M. Wt: 215.25 g/mol
InChI Key: QLDHESIQYKWVIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including EMQC, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still widely used today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of EMQC is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . This core is substituted at the 2-position with a methyl group and at the 4-position with a carboxylate ester.


Chemical Reactions Analysis

Quinoline derivatives, including EMQC, can undergo a variety of chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . For example, the Doebner–von Miller reaction is a well-known method for the synthesis of 2-methylquinoline derivatives .


Physical And Chemical Properties Analysis

EMQC has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-methylquinoline-4-carboxylate and its derivatives are primarily involved in synthetic chemistry research. For instance, Jentsch et al. (2018) developed a two-step synthesis for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, starting from commercially available 2-aminobenzoic acids, which are key in HIV integrase research (Jentsch et al., 2018). Similarly, Smeyanov et al. (2017) prepared mesomeric betaines using 3-ethynylquinoline, which include derivatives of ethyl 2-methylquinoline-4-carboxylate, for fluorescence spectroscopic investigations (Smeyanov et al., 2017).

Antibacterial Applications

Balaji et al. (2013) explored the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showing moderate antibacterial activity against various bacteria, highlighting its potential in antibacterial agent research (Balaji et al., 2013). Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity, finding moderate activity against specific bacteria (Krishnakumar et al., 2012).

Photochemical Applications

Ikeda et al. (1977) studied the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, demonstrating their potential in the synthesis of cycloprop[b]indoles, indicating a role in photochemical synthesis (Ikeda et al., 1977).

Chemical Reactivity and Synthesis

Guillou et al. (1998) worked on the synthesis and reactivity of a N-aryl-2-vinyltetrahydro-4-oxoquinoline, which includes ethyl 2-methylquinoline-4-carboxylate derivatives. This research contributes to our understanding of chemical reactions and synthesis processes (Guillou et al., 1998).

Antiallergy Applications

Althuis et al. (1979) developed ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a derivative of ethyl 2-methylquinoline-4-carboxylate, showcasing its oral antiallergy activity, which is significant in the field of allergy research (Althuis et al., 1979).

Future Directions

Quinoline derivatives, including EMQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for EMQC could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

ethyl 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHESIQYKWVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360079
Record name ethyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylquinoline-4-carboxylate

CAS RN

7120-26-5
Record name ethyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Jia, S Lü, Y Yuan, X Zhang, L Zhang… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A dual removable activating group enabled Povarov reaction of N-arylalanine esters was reported. N-Arylalanine ester was utilized as the sole carbon source to generate N-arylimine …
Number of citations: 29 pubs.rsc.org
J Deng, N Li, H Liu, Z Zuo, OW Liew, W Xu… - Journal of medicinal …, 2012 - ACS Publications
… in potassium hydroxide solution under reflux afforded 2-methylquinoline-4-carboxylic acid 15, followed by esterification with ethanol to yield ethyl 2-methylquinoline-4-carboxylate 16. …
Number of citations: 87 pubs.acs.org
NT Công, LM Pratt, ĐT Trinh, Z Tang - Tạp chí Khoa học, 2012 - journal.hcmue.edu.vn
… This acid is converted continuously to 2methylquinoline-4-carbohydrazide (3) through the medium of ethyl 2-methylquinoline-4carboxylate (2). From 2-methylquinoline-4-carbohydrazide…
Number of citations: 3 journal.hcmue.edu.vn

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